Manoalogue

Description

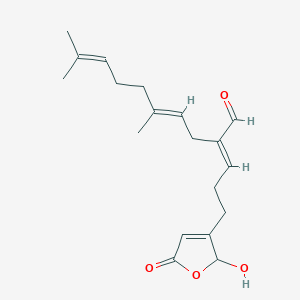

Structure

3D Structure

Properties

CAS No. |

136440-42-1 |

|---|---|

Molecular Formula |

C12H10F2N2O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2E,4E)-2-[3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-5,9-dimethyldeca-4,8-dienal |

InChI |

InChI=1S/C19H26O4/c1-14(2)6-4-7-15(3)10-11-16(13-20)8-5-9-17-12-18(21)23-19(17)22/h6,8,10,12-13,19,22H,4-5,7,9,11H2,1-3H3/b15-10+,16-8+ |

InChI Key |

HTSFZYLQNVNCQC-QJPCTQKWSA-N |

SMILES |

CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/C/C(=C\CCC1=CC(=O)OC1O)/C=O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |

Synonyms |

manoalogue |

Origin of Product |

United States |

Origin and Isolation of Manoalide Type Natural Products

Marine Sponge Sources: Luffariella variabilis and Related Genera

The primary and most well-documented source of manoalide-type natural products is the marine sponge Luffariella variabilis. wikipedia.orgmdpi.com This species, belonging to the class Demospongiae, order Dictyoceratida, and family Thorectidae, has been found in various locations throughout the Indo-Pacific region. mdpi.com The initial discovery of manoalide (B158911) was from specimens of L. variabilis collected in Palau. mdpi.com Since then, this sponge has been identified as a prolific producer of a diverse array of manoalide analogs in different geographical locations, including the Great Barrier Reef in Australia, Bornean waters, and the South China Sea. nih.govnih.govacs.org

While Luffariella variabilis is the most prominent source, related genera have also been shown to produce similar sesterterpenes. For instance, novel manoalide-related compounds, named cacomalides, have been isolated from the marine sponge Cacospongia sp.. researchgate.net Research on the Great Barrier Reef has revealed that Luffariella variabilis consistently produces high concentrations of these compounds, with manoalide monoacetate and manoalide being the most abundant. nih.govresearchgate.net The production of these metabolites appears to be a consistent trait of the sponge, showing little variation over time and geographical space within a given population. nih.gov

Advanced Chromatographic and Spectroscopic Methodologies for Natural Product Isolation

The isolation of manoalide and its analogs from marine sponge extracts is a multi-step process that relies on a combination of advanced chromatographic and spectroscopic techniques. natpro.com.vnnih.gov The general workflow begins with the extraction of the sponge material using organic solvents, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. nih.govnih.gov

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic separation methods. frontiersin.orgjsmcentral.org A common initial step involves solvent-solvent partitioning to separate compounds based on their polarity. natpro.com.vn This is typically followed by column chromatography, often using silica (B1680970) gel as the stationary phase, to achieve a preliminary separation of the components. natpro.com.vnnih.gov Further purification is then accomplished using more advanced and higher-resolution techniques like High-Performance Liquid Chromatography (HPLC). natpro.com.vn Both normal-phase and reverse-phase HPLC are employed to isolate individual compounds with high purity. nih.gov

Once pure compounds are isolated, their chemical structures are elucidated using a suite of spectroscopic methods. jsmcentral.org Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netnih.gov Mass Spectrometry (MS), including techniques like Electron Impact Mass Spectrometry (EIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides information about the molecular weight and elemental composition of the compounds. acs.orgnih.gov Other spectroscopic techniques, such as Infrared (IR) spectroscopy, are used to identify specific functional groups present in the molecule, like the characteristic γ-hydroxybutenolide moiety in manoalide. nih.gov

Identification and Characterization of Manoalide and its Naturally Occurring Analogs

The application of the aforementioned spectroscopic techniques has led to the identification and characterization of a large and growing family of manoalide-related natural products. Manoalide itself was the first member of this class to be identified. mdpi.com Subsequently, numerous analogs have been isolated from Luffariella variabilis and other related sponges.

These analogs often feature modifications to the core manoalide structure. Some of the earliest discovered analogs include secomanoalide, (E)-neomanoalide, and (Z)-neomanoalide. mdpi.com Other variations include the presence of an acetate (B1210297) group, as seen in manoalide monoacetate, which is often the most abundant analog in L. variabilis. nih.gov Dehydration of the manoalide structure gives rise to compounds like (4E,6E)-dehydromanoalide. nih.gov

Furthermore, a series of O-alkylated derivatives have been characterized, where the hemiacetal hydroxyl group of manoalide is replaced by an alkoxy group. nih.gov Examples include (4E,6E)-dehydro-25-O-methylmanoalide, 24-O-methylmanoalide, 24-O-ethylmanoalide, and 24-n-propyl-O-manoalide. nih.govnih.govnih.gov Another class of analogs, the luffariellins, are characterized by a different carbocyclic ring system in place of the trimethylcyclohexenyl group found in manoalide. mdpi.com More recently, a number of acyclic manoalide derivatives have been isolated from Luffariella variabilis collected in the South China Sea. acs.org

The structural elucidation of these compounds relies heavily on the detailed analysis of their spectroscopic data. For example, the molecular formula is typically determined by HRESIMS, while 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are used to piece together the connectivity of the atoms. The stereochemistry of the molecules is often determined through NOESY experiments and comparison with known compounds. acs.orgresearchgate.net

Biosynthetic Pathways of Manoalide Sesterterpenoids

Proposed Isoprenoid Pathway to Sesterterpene Scaffolds

The biosynthesis of terpenoids, including sesterterpenes like manoalide (B158911), originates from the universal isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.govmdpi.com These five-carbon (C₅) units are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. In plants, the MVA pathway typically operates in the cytoplasm and endoplasmic reticulum, while the MEP pathway is localized in plastids. nih.govmdpi.com The biosynthesis of sesterterpenes in plants is suggested to occur via the plastidial MEP pathway. nih.gov

The assembly of the sesterterpene (C₂₅) scaffold involves the sequential head-to-tail condensation of IPP units with the allylic primer DMAPP, catalyzed by prenyltransferases. nih.govmdpi.com This process follows a series of chain elongation steps:

One molecule of IPP condenses with DMAPP (C₅) to form geranyl pyrophosphate (GPP) (C₁₀). wikipedia.org

Another IPP molecule is added to GPP, yielding farnesyl pyrophosphate (FPP) (C₁₅). wikipedia.orghmdb.ca

A further condensation of IPP with FPP produces geranylgeranyl pyrophosphate (GGPP) (C₂₀). wikidata.orgnih.gov

Finally, the addition of one more IPP unit to GGPP results in the C₂₅ precursor, geranylfarnesyl pyrophosphate (GFPP). wikipedia.orgresearchgate.net

This linear C₂₅ isoprenoid pyrophosphate, GFPP, serves as the direct precursor for the diverse array of sesterterpene scaffolds through subsequent cyclization reactions catalyzed by sesterterpene synthases (STSs). researchgate.netacs.org

The general isoprenoid pathway leading to GFPP can be summarized as follows:

| Precursor/Intermediate | Formula | Number of Isoprene Units | Pathway Step |

| Isopentenyl pyrophosphate (IPP) | C₅H₁₂O₇P₂ | 1 | Starting Unit |

| Dimethylallyl pyrophosphate (DMAPP) | C₅H₁₂O₇P₂ | 1 | Starting Unit (Isomer) |

| Geranyl pyrophosphate (GPP) | C₁₀H₂₀O₇P₂ | 2 | DMAPP + IPP |

| Farnesyl pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ | 3 | GPP + IPP |

| Geranylgeranyl pyrophosphate (GGPP) | C₂₀H₃₆O₇P₂ | 4 | FPP + IPP |

| Geranylfarnesyl pyrophosphate (GFPP) | C₂₅H₄₄O₇P₂ | 5 | GGPP + IPP |

Enzymatic Transformations in Manoalide Biosynthesis

The transformation of the linear precursor GFPP into the complex cyclic structure of manoalide involves a series of enzymatic reactions. Sesterterpene synthases (STSs) are key enzymes responsible for the initial cyclization of GFPP, generating the foundational sesterterpene scaffold. researchgate.netacs.org While the specific STS involved in manoalide biosynthesis has not been fully characterized, research on other sesterterpenes indicates that STSs catalyze the departure of the pyrophosphate group from GFPP, initiating a carbocation cascade that leads to the formation of various cyclic ring systems. acs.org

Following the cyclization of GFPP, further enzymatic modifications are required to introduce the characteristic functional groups of manoalide, including the gamma-hydroxybutenolide, alpha-hydroxydihydropyran, and trimethylcyclohexenyl moieties. wikipedia.org These tailoring reactions likely involve enzymes such as cytochrome P450 monooxygenases, dehydrogenases, reductases, and cyclases. While specific enzymes for each step in manoalide biosynthesis are yet to be definitively identified and characterized, studies on the biosynthesis of other complex natural products suggest a coordinated action of multiple enzymes within biosynthetic gene clusters.

Research into the biosynthesis of sesterterpenes in fungi and plants has identified prenyltransferases (PTs) and terpene synthases (TPSs) as essential for scaffold production. nih.gov Fungal sesterterpene synthases can possess both TPS and PT domains. nih.gov The subcellular localization of identified enzymes in plant sesterterpene biosynthesis suggests their production from the plastidial MEP pathway. nih.gov

Mechanistic Hypotheses for the Formation of Key Functional Groups in Manoalide

The formation of the distinctive functional groups in manoalide is hypothesized to occur through specific enzymatic mechanisms acting on the sesterterpene scaffold derived from GFPP cyclization.

The gamma-hydroxybutenolide ring, a crucial feature for manoalide's biological activity, is likely formed through a series of oxidation and cyclization steps. One proposed mechanism involves the enzymatic oxidation of a carbon in the sesterterpene backbone to a carboxylic acid, followed by intramolecular cyclization with a hydroxyl group to form the lactone ring. Further hydroxylation would then introduce the hydroxyl group adjacent to the carbonyl.

The alpha-hydroxydihydropyran ring, containing a hemiacetal, is another key structural element. Its formation could involve the enzymatic hydration of a double bond within the sesterterpene scaffold, followed by cyclization involving a hydroxyl group and an aldehyde or ketone function. The hemiacetal is formed from the reaction between an aldehyde or ketone and an alcohol. wikipedia.org The presence of the hemiacetal in the alpha-hydroxydihydropyran is suggested to be important for the permanent binding of manoalide to phospholipase A2. wikipedia.org

The trimethylcyclohexenyl ring is likely derived from the cyclization of the terpene chain precursor. This type of cyclization is common in terpenoid biosynthesis and is catalyzed by terpene cyclases. The specific stereochemistry and substitution pattern of the trimethylcyclohexenyl ring in manoalide would be determined by the active site architecture of the cyclase enzyme involved. The hydrophobic nature of this ring is thought to contribute to non-bonded interactions that strengthen the binding of manoalide to phospholipase A2. wikipedia.org

Detailed mechanistic studies, potentially involving isotopic labeling experiments and in vitro enzymatic assays with recombinant proteins, are needed to fully elucidate the precise sequence of reactions and the enzymes responsible for the formation of these key functional groups in manoalide biosynthesis. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanistic details and stereochemistry of cyclization reactions in the biosynthesis of other sesterterpenoids, providing insights that could be relevant to manoalide. acs.org

Enzymatic Inhibition Profile of Manoalogue

Kinetic Characterization of PLA2 Modification by Manoalogue

This compound, a synthetic analog of the marine natural product manoalide (B158911), functions as an irreversible inhibitor of various phospholipase A2 (PLA2) enzymes. This irreversible inhibition is a key aspect of its interaction profile. Studies have investigated the kinetic basis of this modification across different PLA2 sources, including venom from cobra (Naja naja naja), bee, and rattlesnake, as well as macrophage-like P388D1 cells and pig pancreas. escholarship.orgnih.govnih.gov

Kinetic comparisons between this compound and manoalide have shown largely similar behavior, suggesting they share a common reaction mechanism. escholarship.orgnih.gov However, minor differences exist, such as this compound exhibiting slower reactivity with bee venom PLA2 compared to manoalide. escholarship.org The rate of inactivation by this compound varies depending on the specific PLA2 enzyme; for instance, inactivation of bee and rattlesnake venom PLA2s occurs faster than that of cobra venom enzyme. escholarship.org

The inhibitory action of this compound is attributed to its reaction with lysine (B10760008) residues on the PLA2 enzyme. escholarship.orgnih.govnih.gov this compound contains a γ-lactone ring and an α,β-unsaturated aldehyde moiety. escholarship.org Previous research indicates that both the opening of the lactone ring and the presence of the free aldehyde group are necessary for irreversible inhibition. escholarship.org While the precise structure of the this compound-PLA2 adduct remains to be fully elucidated, proposed mechanisms involve the reaction of the unsaturated aldehyde groups with lysine residues. escholarship.org Some models suggest a single this compound molecule reacts with one lysine residue, while others propose reaction with two lysine residues per inhibitor molecule. escholarship.org

Stoichiometry studies using 3H-labeled this compound (MLG) with cobra venom PLA2 have provided insights into this interaction. Inactivation of cobra PLA2 was accompanied by the incorporation of approximately 3.8 mol of [3H]MLG per mole of enzyme. escholarship.orgnih.gov A portion of this incorporated radioactivity was acid-labile, with about one-third being lost upon dialysis under acidic conditions, leaving approximately 2.4 mol of [3H]MLG per mole of PLA2. escholarship.orgnih.gov Amino acid analysis of this compound-modified cobra PLA2, which also involves acid treatment, indicated a loss of approximately 2.8 mol of lysine residues compared to the native enzyme. escholarship.orgnih.gov This suggests a 1:1 stoichiometry between the permanently incorporated this compound molecule and the lost lysine residue. escholarship.orgnih.gov The observation that incorporation of radiolabel occurs even when the enzyme is inactivated by p-bromophenacyl bromide indicates that catalytic activity is not required for the reaction of PLA2 with this compound, suggesting it is not a suicide inhibitor. escholarship.orgnih.gov

Kinetic experiments have demonstrated that this compound-treated PLA2 enzymes exhibit reduced catalytic turnover for substrate hydrolysis. nih.gov Studies using this compound-treated enzymes with phospholipid vesicles in the scooting mode showed decreased catalytic activity and an inability of the modified enzymes to hop between vesicles, unlike native enzymes which bind irreversibly and hydrolyze phospholipids (B1166683) in the outer monolayer. nih.gov This indicates that the inactivation by this compound is not due to a decrease in the enzyme's ability to bind to the substrate interface. nih.gov Furthermore, fluorescence studies confirmed that this compound modification does not significantly impair the binding of PLA2 to vesicles. nih.gov

Evidence suggests that this compound-modified enzymes retain a functional active site. nih.gov Ligand protection studies showed that this compound-modified pig pancreatic PLA2 was still capable of binding calcium, a substrate analogue, lipolysis products, and a competitive inhibitor. nih.gov Additionally, this compound-modified enzymes retained significantly higher catalytic activities when acting on water-soluble substrates compared to native enzymes. nih.gov

The irreversible nature of this compound's inhibition has been demonstrated through experiments where the inhibitor concentration was significantly diluted after preincubation with the enzyme. escholarship.org Unlike reversible inhibitors where activity would recover upon dilution, the level of inhibition by this compound remained largely unchanged, consistent with irreversible binding. escholarship.org

While IC50 values provide a measure of potency (e.g., 26 µM for macrophage PLA2), the irreversible nature of this compound's action means that kinetic characterization focuses on the rate and extent of inactivation rather than traditional reversible inhibition parameters like Ki. escholarship.orgnih.gov The time course of inactivation and the stoichiometry of modification are critical parameters for understanding the kinetic profile of this compound's interaction with PLA2. escholarship.orgnih.gov

Here is a summary of some research findings related to this compound's interaction with PLA2:

| Enzyme Source | Inhibition Type | IC50 (µM) | Stoichiometry (mol this compound/mol Enzyme) | Lysine Loss (mol Lys/mol Enzyme) | Notes |

| Macrophage (P388D1) PLA2 | Irreversible | 26 escholarship.orgnih.gov | Not specified | Not specified | Also inhibits PGE2 production in cells. escholarship.orgnih.gov |

| Cobra Venom PLA2 | Irreversible | Not specified | ~3.8 (total incorporated) escholarship.orgnih.gov | ~2.8 escholarship.orgnih.gov | 1:1 stoichiometry of permanently bound MLG to Lys loss. escholarship.orgnih.gov |

| Bee Venom PLA2 | Irreversible | Not specified | Not specified | Not specified | Inactivation is faster than cobra venom PLA2. escholarship.org |

| Rattlesnake Venom PLA2 | Irreversible | Not specified | Not specified | Not specified | Inactivation is faster than cobra venom PLA2 and Ca2+-sensitive. escholarship.orgnih.gov |

| Pig Pancreatic PLA2 | Irreversible | Not specified | Not specified | Not specified | Modified enzyme retains functional active site. nih.gov |

Note: The stoichiometry and lysine loss data are specifically for Cobra Venom PLA2. Data for other enzymes may vary.

Structure Activity Relationship Sar Studies of Manoalogue and Manoalide Analogs

Identification of Pharmacophoric Elements for PLA2 Inhibition

SAR studies of manoalide (B158911) and its analogs have pinpointed several key functional groups and structural moieties critical for their PLA2 inhibitory activity. nih.govnih.govdntb.gov.uathegoodscentscompany.comnio.res.inresearchgate.net These elements interact with the enzyme, leading to its inactivation.

Significance of the γ-Hydroxybutenolide Moiety

The γ-hydroxybutenolide ring is identified as an important structural component involved in the initial interaction between manoalide and PLA2. nih.govnio.res.in However, studies with synthetic analogs containing only the α,β-unsaturated γ-lactone ring (γ-hydroxybutenolide) have indicated that this moiety alone does not confer irreversible inhibition. nih.gov For instance, a synthetic manoalide analogue, 3(cis,cis-7,10)-hexadecadienyl-4-hydroxy-2-butenolide (HDHB), which contains only the α,β-unsaturated γ-lactone ring, was found to be a reversible competitor of the substrate, unlike manoalide which can cause irreversible inhibition. nih.gov This suggests that while the γ-hydroxybutenolide ring is involved in the initial binding or interaction, other parts of the molecule are necessary for the irreversible aspect of manoalide's inhibitory action on certain PLA2s. nih.gov

Importance of the C24 α,β-Unsaturated Aldehyde Group

The presence of an α,β-unsaturated aldehyde group plays a significant role in the mechanism of PLA2 inactivation by manoalide and manoalogue. nih.govresearchgate.net Manoalide contains two rings, the opening of either of which would produce an α,β-unsaturated aldehyde. nih.gov this compound, a synthetic analog, contains the terminal butenolide ring of manoalide as well as the latent α,β-unsaturated aldehyde present in the hemiacetal ring of manoalide. researchgate.net This α,β-unsaturated aldehyde is believed to react with nucleophilic residues, specifically lysine (B10760008) residues, on the PLA2 enzyme, leading to covalent modification and inactivation. nih.govnih.govescholarship.orgnih.govnio.res.inresearchgate.net Studies have shown that chemical modifications to this aldehyde group, such as reduction to an alcohol, can abolish the molecule's ability to irreversibly inhibit PLA2 and modify lysine residues. researchgate.net

Role of the α-Hydroxydihydropyran Ring and Hemiacetal Function

The α-hydroxydihydropyran ring and its hemiacetal function are crucial for the irreversible binding observed with manoalide. nih.gov The presence of the hemiacetal in this ring system is required for the irreversible inactivation of PLA2 by manoalide. nih.gov Similar to the γ-hydroxybutenolide ring, the α-hydroxydihydropyran ring can also undergo opening to produce an α,β-unsaturated aldehyde, which participates in the covalent modification of the enzyme. nih.gov This suggests that the equilibrium between the closed ring form and the open aldehyde form is important for the inhibitory mechanism.

Influence of Stereochemistry on Inhibitory Potency and Specificity

While the search results highlight the importance of various functional groups for PLA2 inhibition by manoalide and this compound, detailed information specifically on how the stereochemistry of these compounds influences their inhibitory potency and specificity towards different PLA2 isoforms is not extensively covered in the provided snippets. Some studies mention the determination of absolute configurations of related sesterterpenes researchgate.netresearchgate.net, but a direct correlation between specific stereoisomers of this compound or manoalide and differential PLA2 inhibition profiles is not clearly established within these results. Further research would be needed to fully delineate the stereochemical requirements for optimal activity and selectivity.

Comparative SAR Analysis with Other Sesterterpene Inhibitors

Manoalide and this compound are part of a larger class of sesterterpene compounds found in marine sponges, many of which exhibit anti-inflammatory and PLA2 inhibitory activities. nio.res.inresearchgate.netresearchgate.net Comparative SAR analysis with other sesterterpene inhibitors, such as luffariellolide (B1675421) and cacospongionolides, reveals differences in their mechanisms and potency. dntb.gov.uanio.res.in

For example, luffariellolide, another sesterterpene from marine sponges, also inhibits PLA2 but is described as a partially reversible inhibitor, in contrast to the irreversible action of manoalide on certain PLA2s. nio.res.in Although slightly less potent than manoalide, luffariellolide's reversible nature highlights variations in the interaction mechanism within this class of compounds. nio.res.in

Cacospongionolides, which also contain a γ-hydroxybutenolide moiety, have shown potent inhibition of human synovial PLA2, with some analogs exhibiting higher potency than manoalide depending on the specific enzyme target. nio.res.in These comparisons underscore that while the γ-hydroxybutenolide moiety is a common feature in many of these inhibitors, variations in the sesterterpene backbone and other functional groups contribute to differences in potency, reversibility, and specificity towards various PLA2 isoforms. nih.govdntb.gov.uanio.res.in

The kinetic behavior of this compound has been directly compared to that of manoalide on PLA2s from different snake venoms (cobra, bee, and rattlesnake). nih.govescholarship.orgcapes.gov.br this compound generally behaves kinetically similarly to manoalide, with only minor differences observed in the time courses of inactivation across different enzymes. nih.govescholarship.org Both manoalide and this compound were found to be good inhibitors of macrophage PLA2, inhibiting prostaglandin (B15479496) E2 production in intact cells. nih.gov

Here is a summary of some comparative inhibition data:

| Compound | Source | Enzyme Inhibited | IC50 (µM) | Inhibition Type |

| Manoalide | Luffariella variabilis | Bee venom PLA2 | Irreversible nio.res.in | |

| Manoalide | Luffariella variabilis | P388D1 macrophage PLA2 | 16 nih.gov | Reversible escholarship.org |

| This compound | Synthetic | Cobra venom PLA2 | Irreversible (partial) researchgate.net | |

| This compound | Synthetic | Bee venom PLA2 | Irreversible (partial) nih.govescholarship.org | |

| This compound | Synthetic | Rattlesnake venom PLA2 | Irreversible (partial) nih.govescholarship.org | |

| This compound | Synthetic | P388D1 macrophage PLA2 | 26 nih.gov | Reversible escholarship.org |

| Luffariellolide | Luffariella sp. | Bee venom PLA2 | 0.23 nio.res.in | Partially Reversible nio.res.in |

| Cacospongionolide E | Cacospongia mollior | Human synovial PLA2 | More potent than manoalide nio.res.in | - |

Note: Inhibition type for manoalide and this compound can vary depending on the specific PLA2 enzyme studied. nih.govescholarship.orgresearchgate.netescholarship.org

These comparative studies highlight the diversity in the mechanisms and potencies of sesterterpene PLA2 inhibitors, emphasizing the importance of specific structural features beyond the common sesterterpene scaffold and γ-hydroxybutenolide moiety for defining their pharmacological profiles. nih.govdntb.gov.uanio.res.in

Investigational Biological Targets and Interactions of Manoalide and Its Analogs in Preclinical Research

Exploration of Targets Beyond Phospholipase A2

Preclinical studies have identified several targets modulated by manoalide (B158911) and its derivatives, extending their pharmacological profile beyond the inhibition of phospholipase A2 (PLA2). While PLA2 inhibition is a key mechanism, research indicates interactions with phosphatases, topoisomerases, viral enzymes, and other cellular components.

Phosphatase Inhibition (e.g., Cdc25 phosphatase)

Manoalide analogs have been shown to exhibit inhibitory activity against phosphatases, including Cdc25 phosphatase. Dysidiolide, a sesterterpenoid isolated from the sponge Dysidea etheria, demonstrated micromolar inhibition of the phosphatase activity of Cdc25a. vt.edu Cdc25 phosphatases play a critical role in cell cycle progression, and their aberrant activation has been implicated in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Inhibition of Cdc25 phosphatases by manoalide analogs suggests a potential mechanism for their observed cytotoxic or neuroprotective effects in preclinical models.

Topoisomerase Inhibition (e.g., Topoisomerase I and II)

Certain manoalide derivatives have demonstrated inhibitory effects on human topoisomerase I and II. researchgate.net Topoisomerases are essential enzymes involved in regulating DNA topology, crucial for processes like DNA replication, transcription, and repair. mdpi.com Inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death, making them important targets in cancer therapy. mdpi.comrjsocmed.com A specific manoalide derivative, 24R,25S-manoalide, was found to inhibit the activity of both human topoisomerase I and II in preclinical studies. researchgate.net This inhibition contributed to its observed apoptotic activity in Molt 4 cells. researchgate.net

Viral Enzyme Inhibition (e.g., Hepatitis C Virus NS3 Helicase and ATPase)

Manoalide has been investigated for its antiviral properties, specifically against the Hepatitis C Virus (HCV). researchgate.net The HCV NS3 protein, a multifunctional enzyme with both protease, NTPase, and helicase activities, is essential for viral replication and considered a promising target for antiviral drug development. nih.govresearchgate.net Manoalide was identified as an inhibitor of HCV NS3 helicase activity with an IC50 of 15 μM using an RNA substrate. researchgate.net Furthermore, it also inhibited the NS3 ATPase activity with an IC50 of 70 μM. researchgate.net Biochemical kinetic analysis indicated that manoalide acts as a noncompetitive inhibitor of NS3 ATPase activity and also inhibits the binding of NS3 to single-stranded RNA. researchgate.net These findings suggest that manoalide inhibits the helicase, ATPase, and RNA binding activities of NS3 by targeting the helicase core domain. researchgate.net

Table 1: Inhibition of HCV NS3 Enzyme Activities by Manoalide

| Enzyme Activity | IC50 (μM) | Mechanism of Inhibition |

| NS3 Helicase (RNA substrate) | 15 | Inhibition of unwinding and RNA binding |

| NS3 ATPase | 70 | Noncompetitive inhibition, targets helicase core domain |

Other Enzymatic and Receptor Interactions Identified in Preclinical Studies

Beyond the specific targets mentioned, preclinical research has indicated other enzymatic and receptor interactions for manoalide and its analogs. Manoalide has been reported to inhibit phospholipase C with an IC50 value between 3 and 6 μM. researchgate.net Some manoalide analogs have also shown nicotinic antagonistic activity. archive.org These findings highlight the diverse range of biological targets that can be modulated by manoalide and its derivatives, contributing to their varied observed biological activities, including cytotoxicity and molluscicidal properties. archive.org

Cellular Mechanisms Investigated in Preclinical Models

Preclinical studies have delved into the cellular mechanisms underlying the effects of manoalide and its analogs, particularly focusing on their impact on cellular viability and death pathways.

Mitochondrial Membrane Potential Modulation

Manoalide has been shown to induce intrinsic apoptosis in various cancer cell lines, and a key cellular mechanism involved is the disruption of mitochondrial membrane potential (MMP). researchgate.netnih.gov Studies in human osteosarcoma cells demonstrated that manoalide treatment led to reactive oxygen species (ROS) overproduction and disrupted antioxidant proteins, subsequently activating apoptotic pathways. nih.gov Excessive ROS levels in the mitochondria affected oxidative phosphorylation, ATP generation, and significantly reduced the mitochondrial membrane potential (ΔΨm). nih.gov This disruption of MMP is a critical event in initiating the intrinsic apoptotic pathway. nih.govimrpress.com Furthermore, manoalide treatment in oral cancer cells also induced cellular and mitochondrial reactive species, and this redox stress was found to be reciprocally activated with apoptosis. nih.gov Modulating mitochondrial membrane potential is a promising strategy in cancer therapy, as cancer cells often exhibit altered mitochondrial function and membrane potential compared to normal cells. mdpi.comsulfateqbv.com

Table 2: Effect of Manoalide on Mitochondrial Function in Preclinical Studies

| Cell Type | Effect on Mitochondrial Membrane Potential (ΔΨm) | Associated Mechanisms | Outcome |

| Human Osteosarcoma Cells (143B, MG63) | Reduced ΔΨm | ROS overproduction, disrupted antioxidant proteins, impaired oxidative phosphorylation, altered mitochondrial dynamics | Intrinsic apoptosis |

| Oral Cancer Cells (Ca9-22, CAL 27) | Induced mitochondrial reactive species (O2•−) | Reciprocal activation with cellular reactive species and apoptosis | Apoptosis |

| Molt 4 cells | Disruption of mitochondrial membrane potential | Associated with ROS generation and topoisomerase inhibition | Apoptosis |

Intracellular Reactive Oxygen Species Generation

Manoalide has been shown to induce the generation of intracellular reactive oxygen species (ROS) in various cancer cell lines. Studies in oral cancer cells demonstrated that manoalide treatment led to the induction of cellular reactive species, including ˙OH, NO₂˙, ˙NO, CO₃˙⁻, and ONOO⁻, as well as cellular and mitochondrial reactive species (O₂˙⁻) nih.gov. This ROS generation was observed following manoalide treatment for 6 hours nih.gov.

Further research in human osteosarcoma cells indicated that manoalide treatment caused an overproduction of intracellular, mitochondrial, and nuclear ROS nih.gov. This excessive ROS production was linked to oxidative stress and programmed cell death (apoptosis) nih.gov. The study utilized fluorescent stain probes such as CM-H₂DCFDA, MitoSOX™ Red, and CellROX® Green to detect O₂•− and •OH in different cellular compartments nih.gov. Pre-treatment with N-acetyl-L-cysteine (NAC), an antioxidant, was found to ameliorate manoalide-induced apoptosis and ROS levels in osteosarcoma cells nih.gov. Similarly, in oral cancer cells, NAC inhibited manoalide-induced apoptosis and mitochondrial reactive species, suggesting a crosstalk between cellular and mitochondrial reactive species in regulating apoptosis nih.gov.

In lung cancer cells, manoalide treatment also resulted in a significant increase in ROS levels in a dose-dependent manner frontiersin.org. The ROS induced by manoalide in these cells were found to be derived from mitochondria, as co-treatment with mitoTEMPO, a mitochondrial-targeted antioxidant, significantly suppressed manoalide-induced ROS levels frontiersin.org.

These findings suggest that the induction of intracellular ROS is a significant mechanism by which manoalide exerts its effects in preclinical models.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition (for hippolides)

Hippolides, another group of sesterterpenoids structurally related to manoalide, have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) in preclinical studies researchgate.netmdpi.comnih.gov. PTP1B is recognized as a significant therapeutic target, particularly for conditions like Type-II diabetes and obesity, due to its role as a negative regulator of insulin (B600854) signaling mdpi.commdpi.comresearchgate.net.

Several new sesterterpenoids, including novel hippolide derivatives, have been isolated and evaluated for their PTP1B inhibitory activities researchgate.netmdpi.com. For instance, compounds isolated from the marine sponge Hippospongia lachne showed moderate PTP1B inhibitory activities researchgate.netmdpi.com. Two specific compounds, identified as compounds 1 and 5 in one study, exhibited IC₅₀ values of 5.2 μM and 8.7 μM, respectively, against PTP1B researchgate.netmdpi.com. These values were reported as being more potent than previously described hippolides researchgate.netmdpi.com.

Another study evaluating several hippolides-related sesterterpenes found varying levels of PTP1B inhibitory activity, with IC₅₀ values ranging from 5.2 to >50 μM for compounds 1-5 mdpi.com. These findings highlight the potential of hippolide derivatives as inhibitors of PTP1B.

The following table summarizes the PTP1B inhibitory activity of some reported hippolides:

| Compound | Source | IC₅₀ (μM) | Reference |

| Compound 1 | Hippospongia lachne | 5.2 | researchgate.netmdpi.com |

| Compound 5 | Hippospongia lachne | 8.7 | researchgate.netmdpi.com |

| Compound 2 | Hippospongia lachne | >50 | mdpi.com |

| Compound 3 | Hippospongia lachne | 33 | mdpi.com |

| Compound 4 | Hippospongia lachne | 14 | mdpi.com |

These data suggest that hippolides represent a class of natural products with promising PTP1B inhibitory potential, warranting further investigation in the context of related metabolic disorders.

Preclinical Research Methodologies and Models

Enzyme-Based Assays for Inhibitory Activity Quantification

Enzyme-based assays are fundamental in quantifying the inhibitory activity of compounds like manoalogue against specific enzymes. mdpi.comnih.gov this compound is known for its irreversible inhibition of phospholipase A₂ (PLA₂). escholarship.orgnih.govnih.gov Studies have demonstrated that this compound inactivates PLA₂ by reacting with lysine (B10760008) residues in the enzyme. escholarship.orgnih.gov The inhibition is described as partial and irreversible. escholarship.orgnih.gov

Research comparing this compound (MLG) with manoalide (B158911) (MLD) on PLA₂ from different snake venoms (cobra, bee, and rattlesnake) showed similar kinetic behavior, although with minor differences in reaction rates depending on the enzyme source. escholarship.orgnih.gov For instance, inactivation of bee and rattlesnake venom PLA₂ occurred faster than that of cobra venom enzyme. escholarship.orgnih.gov The presence of Ca²⁺ also influenced the inactivation rate, particularly for rattlesnake venom PLA₂, where inactivation was faster in the presence of Ca²⁺ or Ba²⁺, indicating that catalytic activity of the enzyme is not required for inactivation by this compound. escholarship.orgnih.gov

Studies using tritium-labeled this compound ([³H]MLG) have helped determine the stoichiometry of its incorporation into PLA₂ during inactivation. escholarship.orgnih.gov In cobra PLA₂, inactivation was accompanied by the incorporation of approximately 3.8 mol of [³H]MLG per mole of enzyme. nih.gov Amino acid analysis of MLG-modified cobra PLA₂ indicated a loss of about 2.8 mol of lysine residues per mole of enzyme, suggesting a 1:1 stoichiometry between incorporated this compound and lysine loss. escholarship.orgnih.gov

The following table summarizes some findings from enzyme inhibition studies:

| Enzyme Source | Inhibitor | Inactivation Type | Key Observation | Citation |

| Cobra Venom PLA₂ | This compound | Irreversible | Partial inactivation; ~3.8 mol MLG incorporated/mol enzyme; 1:1 stoichiometry with Lys loss | escholarship.orgnih.gov |

| Bee Venom PLA₂ | This compound | Irreversible | Faster inactivation compared to Cobra venom PLA₂ | escholarship.orgnih.gov |

| Rattlesnake Venom PLA₂ | This compound | Irreversible | Faster inactivation compared to Cobra venom PLA₂ ; Ca²⁺/Ba²⁺ presence increases rate | escholarship.orgnih.gov |

Cell-Based Assays for Investigating Cellular Mechanisms

Cell-based assays are utilized to study the effects of compounds on living cells and investigate underlying cellular mechanisms. precisionformedicine.comthermofisher.combmglabtech.com These assays can measure various cellular parameters such as viability, proliferation, apoptosis, and the release of cytokines or mediators. precisionformedicine.comthermofisher.compromega.com While the provided search results primarily highlight this compound's enzymatic activity, particularly on PLA₂, the link between PLA₂ inhibition and cellular responses, such as anti-inflammatory effects, is a key area where cell-based assays would be relevant. escholarship.orgnih.govfrontiersin.org For instance, inhibiting PLA₂ can reduce the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, which are often studied in cell-based inflammation models. youtube.commdpi.com Although specific detailed findings on this compound using cell-based assays were not extensively detailed in the provided snippets beyond its general mechanism involving lysine residues, cell-based models are crucial for understanding how its enzymatic inhibition translates into effects within a complex cellular environment, such as the anti-inflammatory activity suggested by its action on PLA₂. escholarship.orgnih.govfrontiersin.org

Animal Models in Preclinical Pharmacology Studies

Animal models are indispensable in preclinical pharmacology to evaluate the in vivo effects of potential drug candidates, including efficacy and mechanism of action within a living system. bristol.ac.uknih.govharvard.edu These models aim to mimic human disease conditions to assess a compound's therapeutic potential. bristol.ac.uknih.govopenurologyandnephrologyjournal.com this compound's anti-inflammatory activity in vivo was recognized early on, which aligns with its potent inhibition of PLA₂, an enzyme involved in inflammatory processes. escholarship.orgyoutube.com Studies using guinea pig lung pleural strips, considered a tissue-based model that bridges in vitro and in vivo research, demonstrated that this compound could suppress PLA₂-induced contractions, further supporting its anti-inflammatory potential by interfering with the release of mediators like arachidonic acid. nih.govpsu.edu While specific details on a wide range of animal models used for this compound were not provided in the immediate search results, the mention of its in vivo anti-inflammatory activity implies the use of relevant animal models to study this effect. escholarship.org Animal models are crucial for evaluating the integrated biological response to this compound, including its pharmacokinetics and pharmacodynamics, which cannot be fully assessed with in vitro or cell-based methods alone. ppd.comresearchgate.net

Advanced Research Perspectives and Unexplored Avenues

Elucidation of Undiscovered Biosynthetic Enzyme Systems

While manoalogue is a synthetic analog, its parent compound, manoalide (B158911), is a natural product isolated from marine sponges. escholarship.orgresearchgate.net The biosynthesis of such complex marine sesterterpenoids involves intricate enzymatic pathways. Elucidating the undiscovered enzyme systems responsible for the biosynthesis of manoalide in marine organisms is a critical area of research. This includes identifying the specific enzymes, understanding their reaction mechanisms, and determining the genes that encode them. Research into the biosynthesis of other natural products, such as 4-acetylantroquinol B, has utilized transcriptomic analysis to identify essential metabolic nodes and upregulated enzymes involved in terpenoid synthesis pathways, offering potential methodologies applicable to manoalide biosynthesis studies. mdpi.com Understanding these biosynthetic pathways could potentially lead to the discovery of novel enzymes with unique catalytic properties or provide routes for the sustainable production of this compound precursors through synthetic biology or fermentation.

Rational Design of Novel this compound Analogs with Enhanced Selectivity and Potency

This compound is known to cause partial irreversible inactivation of PLA₂ by reacting with lysine (B10760008) residues in the enzyme. escholarship.orgnih.gov While it shows similar kinetic behavior to manoalide with some PLA₂ enzymes, minor differences exist, such as slower reactivity with bee venom PLA₂ compared to manoalide. escholarship.orgnih.gov This suggests that structural modifications can influence the interaction with different PLA₂ isoforms. Rational design of novel this compound analogs aims to improve selectivity towards specific PLA₂ enzymes and enhance potency while potentially reducing off-target effects. This involves structure-activity relationship (SAR) studies, which explore how changes in the chemical structure of this compound affect its biological activity. github.com Techniques used in the design of other analog compounds, such as successive approximation register (SAR) logic in analog-to-digital converters, highlight the systematic approach to refining properties through iterative design and testing. github.commdpi.comedaboard.comanalog.comgithub.com Applying computational modeling and medicinal chemistry techniques can aid in predicting the binding interactions of potential analogs with different PLA₂ isoforms, guiding the synthesis and testing of promising candidates.

Integration of Omics Technologies in Target Identification and Validation

This compound's primary known target is PLA₂. escholarship.orgnih.gov However, the full spectrum of its molecular interactions and downstream effects is likely more complex. Integrating omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of how cells and organisms respond to this compound exposure. quanticate.commdpi.compluto.bionih.gov

Genomics: Can help identify genetic variations that might influence sensitivity or resistance to this compound.

Transcriptomics: Can reveal changes in gene expression profiles upon this compound treatment, pointing to affected pathways beyond PLA₂ inhibition. quanticate.commdpi.compluto.bionih.gov

Proteomics: Can identify specific proteins whose abundance or modification status changes in response to this compound, potentially uncovering novel targets or off-target interactions. quanticate.commdpi.compluto.bionih.gov

Metabolomics: Can profile metabolic changes induced by this compound, providing insights into the functional consequences of its molecular actions. quanticate.commdpi.compluto.bionih.gov

Integrating these diverse datasets through bioinformatics and computational approaches can help construct comprehensive molecular networks, identify key nodes and pathways affected by this compound, and validate both known and potential new targets. quanticate.commdpi.compluto.bionih.gov This multi-omics approach is crucial for a systems-level understanding of this compound's biological effects and for identifying biomarkers of response or toxicity. quanticate.commdpi.compluto.bionih.gov

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Further detailed mechanistic studies of this compound require the development and application of advanced in vitro and in vivo models.

Advanced In Vitro Models: While traditional 2D cell cultures are useful for initial screening, more physiologically relevant models are needed to fully understand this compound's effects. This includes 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems that better recapitulate the complexity of tissues and organs. liveonbiolabs.combiocompare.commdpi.com These models can be used to study this compound's interactions with specific cell types, its effects on cellular pathways, and its permeability and metabolism in a controlled environment. liveonbiolabs.combiocompare.commdpi.com Co-culture systems can also help investigate the interactions between different cell types in response to this compound.

Refined In Vivo Models: While manoalide has shown anti-inflammatory activity in vivo, likely mediated by PLA₂ inhibition, further in vivo studies using refined animal models are necessary to evaluate the efficacy and pharmacokinetics of this compound and its potential analogs. escholarship.orgnih.gov This includes using disease-specific models that mimic conditions where PLA₂ activity is implicated, such as inflammatory disorders. nih.govresearchgate.net Advanced imaging techniques and molecular analyses in these models can provide crucial data on this compound's distribution, metabolism, and effects on target tissues and pathways within a living system. liveonbiolabs.combiocompare.com Integrating in vitro and in vivo findings is essential for translating research discoveries into potential therapeutic applications. liveonbiolabs.combiocompare.com

Q & A

Basic Research Questions

Q. How to formulate a research question on Manoalogue that balances specificity and scientific relevance?

- Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity, or structural analogs). Ensure the question is measurable and avoids broad phrasing (e.g., "How does the stereochemical configuration of this compound influence its binding affinity to [specific receptor]?"). Test the question for feasibility using pilot studies or computational modeling .

Q. What methodologies are appropriate for collecting primary data on this compound’s physicochemical properties?

- Use experimental techniques such as HPLC for purity analysis, NMR for structural validation, and calorimetry for thermodynamic profiling. Cross-validate results with secondary data (e.g., crystallographic databases like Cambridge Structural Database). Document protocols rigorously to ensure reproducibility .

Q. How to design a literature review strategy for this compound that minimizes bias?

- Employ systematic review frameworks: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010); (2) Use keywords like "this compound synthesis," "bioactivity," and "structure-activity relationship"; (3) Screen databases (PubMed, SciFinder) with Boolean operators. Critically appraise sources for methodological rigor .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Conduct meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines, or solvent systems). Use statistical tools (ANOVA, regression) to isolate confounding factors. Replicate key experiments under standardized protocols and report effect sizes with confidence intervals .

Q. What strategies ensure validity and reliability in measuring this compound’s pharmacokinetic parameters?

- Validate assays via positive/negative controls (e.g., known inhibitors/agonists). Apply LC-MS/MS for high-sensitivity quantification in biological matrices. Assess intra- and inter-day precision using coefficient of variation (<15%). Address ethical considerations in in vivo models through IACUC-approved protocols .

Q. How to optimize experimental design for studying this compound’s mechanism of action under resource constraints?

- Adopt factorial design to test multiple variables (e.g., concentration, temperature) with minimal replicates. Use computational simulations (molecular docking, MD simulations) to prioritize in vitro targets. Allocate resources to high-impact experiments (e.g., CRISPR-based gene knockout for pathway validation) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% CI. For heteroscedastic data, apply weighted least squares regression. Address outliers via Grubbs’ test or robust statistical methods .

Methodological Considerations

- Data Contradiction Analysis : Triangulate findings via orthogonal methods (e.g., SPR for binding affinity vs. functional assays). Use sensitivity analysis to assess robustness of conclusions .

- Ethical Compliance : Disclose conflicts of interest, obtain informed consent for human-derived samples, and adhere to ARRIVE guidelines for animal studies .

- Reproducibility : Share raw data in repositories like Zenodo and provide detailed Supplemental Information on experimental conditions (e.g., buffer pH, incubation times) .

Note: Replace [specific receptor] and other bracketed terms with contextually relevant targets. Always verify instrument calibration and reagent batch numbers to mitigate variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.